molecular formula C17H19NO3S2 B580202 1-Azabicyclo[2.2.2]octan-3-yl 2-hydroxy-2,2-dithiophen-2-ylacetate CAS No. 320347-97-5

1-Azabicyclo[2.2.2]octan-3-yl 2-hydroxy-2,2-dithiophen-2-ylacetate

Cat. No. B580202
M. Wt: 349.463
InChI Key: GYDFTKNRHZMENP-ZDUSSCGKSA-N
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Description

1-Azabicyclo[2.2.2]octan-3-yl 2-hydroxy-2,2-dithiophen-2-ylacetate, also known as 1-azabicyclo[2.2.2]octan-3-yl 2-hydroxy-2,2-dithiophen-2-ylacetate or 1-Azabicyclo[2.2.2]octan-3-yl 2-hydroxy-2,2-dithiophen-2-ylacetate (AA), is an organic compound that has been widely studied for its potential applications in the field of medicine and biochemistry. AA is a bicyclic compound, meaning it contains two rings of carbon atoms, with a sulfur atom at each of the two positions where the rings meet. AA has been found to possess a variety of properties that make it a promising candidate for use in a variety of medical and biochemical applications.

Scientific Research Applications

Radiopharmaceutical Applications

1-Azabicyclo[2.2.2]octan-3-yl derivatives have been evaluated as potential radiopharmaceuticals. Research by Rzeszotarski et al. (1984) focused on synthesizing and evaluating radioiodinated derivatives for imaging muscarinic receptors (Rzeszotarski et al., 1984).

PET Imaging Ligands

Luo et al. (1998) explored the resolution, in vitro, and in vivo evaluation of fluorine-18-labeled isomers for PET imaging of muscarinic-cholinergic receptors (Luo et al., 1998).

Microbial Hydroxylation

Research by Wong and Burns (1999) explored microbial hydroxylation of derivatives, focusing on regio- and stereoselective hydroxylation at specific positions (Wong & Burns, 1999).

Crystal Structure Analysis

Sonar et al. (2007) conducted a study on the racemic form of a related compound, providing insights into its molecular structure and intermolecular interactions (Sonar, Parkin, & Crooks, 2007).

Muscarinic Receptor Research

Research by Nordvall et al. (1992) synthesized analogues to study their interaction with muscarinic receptors, contributing to our understanding of receptor pharmacology (Nordvall et al., 1992).

Evaluation as Muscarinic Ligands

Luo et al. (1996) evaluated alpha-fluoroalkyl-alpha-hydroxy-alpha-phenylacetates as ligands for studying muscarinic receptor density, emphasizing their potential in positron emission tomography (Luo et al., 1996).

NK1 Receptor Antagonism

Research by Snider et al. (1991) explored CP-96,345, a nonpeptide antagonist of the substance P (NK1) receptor, which includes derivatives of 1-azabicyclo[2.2.2]octan-3-yl (Snider et al., 1991).

Antiprotozoal Activity

Faist et al. (2013) studied the antiprotozoal activity of bicyclic diamines with a N-methylpiperazinyl group, contributing to the development of antiprotozoal drugs (Faist et al., 2013).

Antibacterial Activity of Polymers

Kumar et al. (2017) synthesized acrylic and methacrylic homopolymers based on derivatives and evaluated their antibacterial activity, expanding the application of these compounds in materials science (Kumar et al., 2017).

Synthesis and Pharmacological Evaluation

Suzuki et al. (1999) reported on the synthesis of compounds with the 1-azabicyclo[3.3.0]octane ring and evaluated their muscarinic activity, contributing to the field of drug development for neurodegenerative diseases (Suzuki et al., 1999).

properties

IUPAC Name

1-azabicyclo[2.2.2]octan-3-yl 2-hydroxy-2,2-dithiophen-2-ylacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO3S2/c19-16(21-13-11-18-7-5-12(13)6-8-18)17(20,14-3-1-9-22-14)15-4-2-10-23-15/h1-4,9-10,12-13,20H,5-8,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYDFTKNRHZMENP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2CCC1C(C2)OC(=O)C(C3=CC=CS3)(C4=CC=CS4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Azabicyclo[2.2.2]octan-3-yl 2-hydroxy-2,2-dithiophen-2-ylacetate

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